

Descarbamoyl Cefuroxime-d3: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: Descarbamoyl Cefuroxime-d3

Cat. No.: B15340495

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Descarbamoyl Cefuroxime-d3**, a deuterated analog of a key Cefuroxime metabolite, for research purposes. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of Descarbamoyl Cefuroxime in complex biological matrices using mass spectrometry.

Commercial Availability

Descarbamoyl Cefuroxime-d3 is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes the offerings from various vendors.

Supplier	Product Name	Catalog Number	Purity	Notes
LGC Standards	Descarbamoyl Cefuroxime-d3	TRC-D288832	-	Offered as a neat solid. A certificate of analysis is available.
Pharmaffiliates	Descarbamoyl Cefuroxime-d3	PA STI 027160	-	Listed as a stable isotope.
Coompo Research Chemicals	Descarbamoyl Cefuroxime-d3	C220622	98%	Provided as a pale beige solid.
MyBioSource	Descarbamoyl Cefuroxime-d3, Biochemical	MBS6028446	-	Available in various quantities for research use.
Clearsynth	Descarbamoyl Cefuroxime-d3	-	-	Accompanied by a Certificate of Analysis. Used as an analytical standard for HPLC. [1]

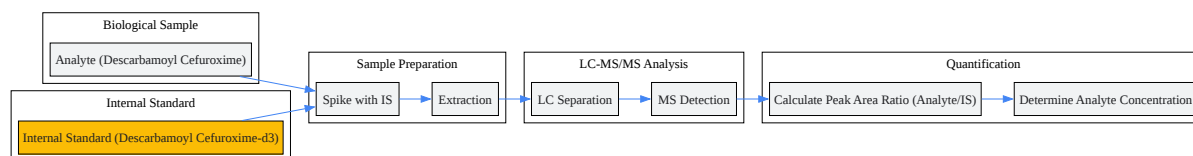
Physicochemical Properties

The key physicochemical properties of **Descarbamoyl Cefuroxime-d3** are summarized below. These properties are essential for method development and analytical characterization.

Property	Value	Source
Chemical Name	(6R,7R)-7-[[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	LGC Standards[2]
Molecular Formula	C ₁₅ H ₁₂ D ₃ N ₃ O ₇ S	Pharmaffiliates
Molecular Weight	384.38 g/mol	Pharmaffiliates, Coompo Research Chemicals
Monoisotopic Mass	384.082 g/mol	LGC Standards[2]
Unlabeled CAS Number	56271-94-4	LGC Standards[2]
Appearance	Pale Beige Solid	Coompo Research Chemicals
Storage	2-8°C, protected from air and light	Coompo Research Chemicals
Solubility	DMSO, Chloroform, Dichloromethane	Coompo Research Chemicals

Principle of Use as an Internal Standard

Stable isotope-labeled compounds like **Descarbamoyl Cefuroxime-d3** are the gold standard for internal standards in quantitative mass spectrometry.[3] The underlying principle is that the deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, compensating for matrix effects and other sources of error.[3]



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Principle of using a stable isotope-labeled internal standard.

Experimental Protocols

While specific, validated protocols for **Descarbamoyl Cefuroxime-d3** are not readily available in the public domain, a robust analytical method can be developed based on existing literature for Cefuroxime and its metabolites. The following is a generalized protocol for the quantification of Descarbamoyl Cefuroxime in human plasma using **Descarbamoyl Cefuroxime-d3** as an internal standard.

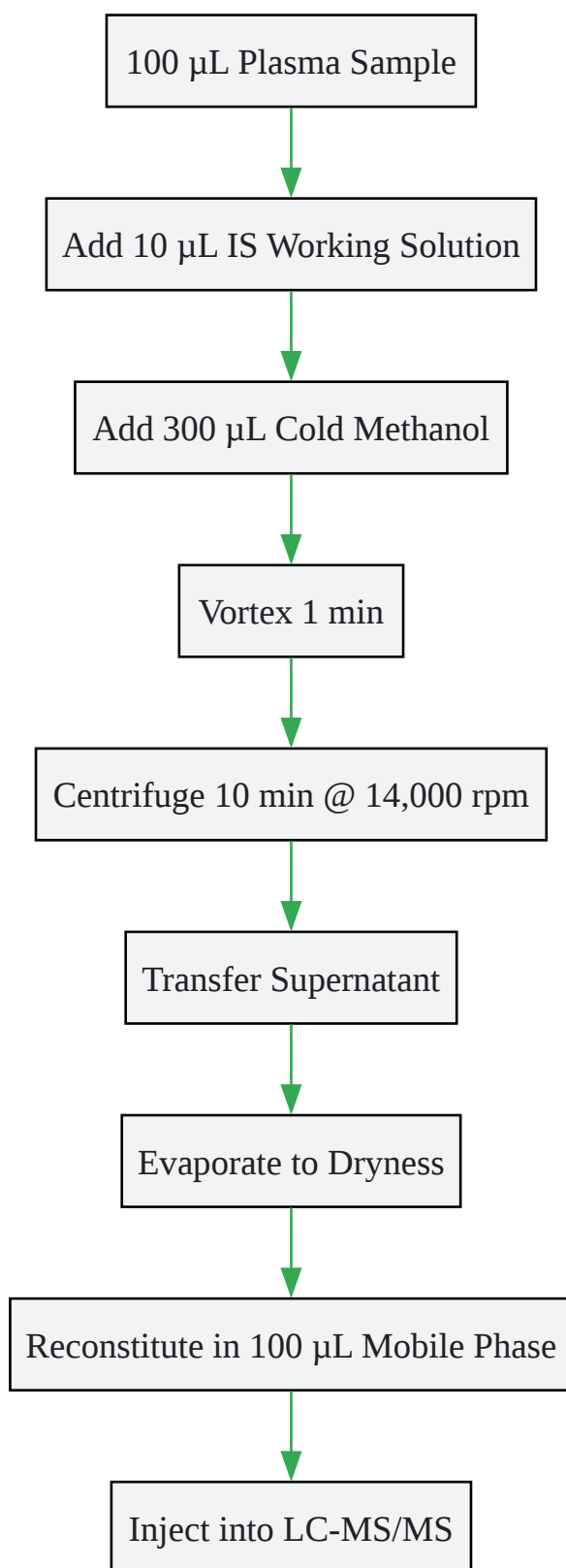
Preparation of Stock and Working Solutions

- **Descarbamoyl Cefuroxime-d3** Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of **Descarbamoyl Cefuroxime-d3** in methanol.
- IS Working Solution: Dilute the IS stock solution with a suitable solvent (e.g., 50% methanol in water) to a final concentration of 10 µg/mL.
- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled Descarbamoyl Cefuroxime in methanol.
- Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting Cefuroxime from plasma.^{[5][6]}

- Aliquot 100 μL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 10 μL of the IS working solution (10 $\mu\text{g}/\text{mL}$ **Descarbamoyl Cefuroxime-d3**) and vortex briefly.
- Add 300 μL of ice-cold methanol to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5-10 μL) into the LC-MS/MS system.



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Workflow for plasma sample preparation.

LC-MS/MS Conditions (Example)

These conditions are adapted from a method for Cefuroxime and should be optimized for Descarbamoyl Cefuroxime.[5]

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Descarbamoyl Cefuroxime: To be determined empirically by infusing a standard solution. The precursor ion will be the $[M+H]^+$ or $[M-H]^-$.
 - **Descarbamoyl Cefuroxime-d3**: The precursor ion will be 3 mass units higher than the unlabeled analyte. The product ion should be the same as or analogous to the unlabeled analyte.

Data Analysis

- Integrate the peak areas for the MRM transitions of both Descarbamoyl Cefuroxime and **Descarbamoyl Cefuroxime-d3**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Descarbamoyl Cefuroxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Descarbamoyl Cefuroxime-d3 is a critical tool for researchers requiring accurate and precise quantification of this Cefuroxime metabolite. Its commercial availability and the well-established principles of stable isotope dilution make it an ideal internal standard for bioanalytical studies in drug development and pharmacokinetic research. The generalized protocol provided herein serves as a robust starting point for the development of a validated analytical method.

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